Mordant Red 5
Description
Significance of Mordant Dyes in Chemical and Materials Science Research
Mordant dyes are crucial in chemical and materials science for their ability to create highly stable and durable colors on various substrates, particularly natural fibers like wool and silk. alfa-chemistry.comresearchgate.net The fundamental principle of mordant chemistry lies in the formation of a coordination complex between the dye molecule, a metal ion (the mordant), and the functional groups of the fiber. alfa-chemistry.comsustainability-directory.com This chemical bridge significantly enhances the fastness properties of the dye, such as resistance to washing, light, and rubbing, which is a key attribute for textiles intended for long-term use. sustainability-directory.comunisel.edu.my
The versatility of mordant dyes is a subject of ongoing research. The final color produced can be modulated by the choice of metal mordant, a phenomenon known as polygenicity. alfa-chemistry.com For instance, the same dye can yield a spectrum of colors when complexed with different metal ions like aluminum, iron, copper, or tin. alfa-chemistry.comslideshare.net This property is of great interest to materials scientists for creating a diverse palette of colors from a single dye molecule.
Furthermore, the study of mordant dyes extends into the development of more sustainable and environmentally friendly dyeing processes. sustainability-directory.comresearchgate.net Research is actively exploring the use of bio-mordants, which are derived from natural sources, as alternatives to traditional metallic mordants that can pose environmental risks. researchgate.netnih.gov This shift towards greener chemistry is a significant driver of current research in the field. The development of functional textiles, such as those with antimicrobial or UV-protective properties, through the application of specific mordant dye systems is another active area of investigation. ewadirect.com
Historical Trajectories and Scientific Evolution of Mordant Dyeing Principles
The practice of using mordants in dyeing dates back to ancient civilizations. tonello.comnih.govpressbooks.pub Archaeological evidence from as early as the Neolithic period reveals the use of dyed textiles, indicating an early understanding of color fixation. pressbooks.pub Ancient cultures along the Nile, Tigris, Euphrates, Indus, and Yellow Rivers developed sophisticated dyeing techniques using locally available natural dyes and mordants. tonello.com For instance, the Egyptians were adept at dyeing flax, while Mesopotamian cultures specialized in wool. tonello.com
Early mordants were derived from natural sources, including metal salts like alum (potassium aluminum sulfate) and iron salts, as well as organic substances like tannins from tree barks. nih.govwikipedia.org The Romans used materials like copper and iron sulfates, rock alum, and even rust dissolved in vinegar to fix colors. tonello.com The knowledge of these techniques was often a closely guarded secret, as seen in ancient India, which was renowned for its vibrant and lasting colors. pressbooks.pub
The scientific understanding of mordanting evolved significantly over time. The development of fixatives was a crucial innovation to prevent dyes from washing out of textiles. pressbooks.pub The medieval and early modern periods saw the continued use and refinement of these traditional methods. thehistoricaldyer.com The discovery of synthetic dyes in the 19th century marked a turning point, leading to the development of synthetic mordant dyes and a more systematic, scientific approach to dyeing. wikipedia.org This era saw the introduction of new mordants and a deeper understanding of the chemical interactions at play. wikipedia.org Modern research continues this trajectory, focusing on optimizing mordanting processes, improving fastness properties, and developing more sustainable practices. juniperpublishers.com
Classification and Chemical Kinship of Mordant Red 5 within Azo and Anthraquinone (B42736) Dye Families
This compound, also identified by the Colour Index name C.I. This compound and CAS number 3564-26-9, is classified as a single azo dye. worlddyevariety.com Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which act as the primary chromophore responsible for the dye's color. vpscience.org The molecular structure of this compound is C12H9N2NaO6S, and it has a molecular weight of 332.27. worlddyevariety.com
The synthesis of this compound involves a diazotization reaction of 3-Amino-4-hydroxybenzenesulfonic acid, which is then coupled with Resorcinol. worlddyevariety.comchemicalbook.com This synthetic pathway is characteristic of azo dye production. vpscience.org
Mordant dyes can also belong to other chemical families, such as the anthraquinone dyes. Anthraquinone dyes are based on the anthraquinone chemical structure. vpscience.org Alizarin (B75676) is a well-known example of a natural anthraquinone mordant dye. vpscience.org While both azo and anthraquinone dyes can function as mordant dyes, their underlying chemical structures and synthetic routes are distinct. vpscience.org this compound's classification firmly places it within the extensive family of azo dyes. worlddyevariety.combiointerfaceresearch.com
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | Sodium 3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulfonate | scribd.com |
| C.I. Name | This compound | worlddyevariety.com |
| C.I. Number | 14290 | worlddyevariety.com |
| CAS Number | 3564-26-9 | worlddyevariety.comchemicalbook.com |
| Molecular Formula | C12H9N2NaO6S | worlddyevariety.com |
| Molecular Weight | 332.27 | worlddyevariety.com |
| Chemical Class | Single Azo Dye | worlddyevariety.com |
Research Gaps and Future Directions in this compound Academic Inquiry
While the fundamental chemistry of this compound is established, several areas present opportunities for further academic research. A significant research gap exists in the comprehensive toxicological and ecotoxicological profiling of this compound and its degradation products. Although some azo dyes are known to be of concern, specific data for this compound is not extensively available in the reviewed literature.
Future research could focus on the following key areas:
Development of Greener Synthetic Pathways: Investigating more environmentally benign synthesis routes for this compound, potentially utilizing biocatalysis or greener solvent systems, would be a valuable contribution.
Exploration of Bio-mordants: A significant trend in dyeing research is the move towards sustainable practices. mdpi.com Systematic studies on the interaction of this compound with a wide range of bio-mordants derived from plant and waste materials could lead to more eco-friendly dyeing processes. researchgate.netewadirect.com This research should focus on color development, fastness properties, and the functionalization of textiles. nih.govewadirect.com
Advanced Applications in Materials Science: Beyond traditional textile dyeing, research could explore the potential of this compound in advanced materials. This could include its use in the development of sensors, functional coatings, or as a component in smart textiles, leveraging its ability to form stable metal complexes.
Computational Modeling: In-depth computational studies, such as Density Functional Theory (DFT) calculations, could provide a deeper understanding of the electronic structure of this compound and its metal complexes. This could help in predicting the color and stability of different mordanted systems and guide the design of new dyes with tailored properties.
Long-term Stability and Degradation Studies: Investigating the long-term stability of this compound on various substrates under different environmental conditions (e.g., UV exposure, humidity) is crucial for predicting its performance and environmental fate. mdpi.com
Addressing these research gaps will not only enhance the scientific understanding of this compound but also contribute to the broader goals of sustainable chemistry and the development of advanced functional materials.
Structure
3D Structure of Parent
Properties
CAS No. |
3564-26-9 |
|---|---|
Molecular Formula |
C12H10N2NaO6S |
Molecular Weight |
333.27 g/mol |
IUPAC Name |
sodium;3-[(2,4-dihydroxyphenyl)diazenyl]-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C12H10N2O6S.Na/c15-7-1-3-9(12(17)5-7)13-14-10-6-8(21(18,19)20)2-4-11(10)16;/h1-6,15-17H,(H,18,19,20); |
InChI Key |
NSRJKPVLFYGMNR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)O)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1O)O)N=NC2=C(C=CC(=C2)S(=O)(=O)O)O.[Na] |
Other CAS No. |
3564-26-9 |
Origin of Product |
United States |
Molecular Architecture and Ligand Design Principles of Mordant Red 5
Structural Elucidation and Chromophoric Systems Relevant to Metal Coordination
The molecular structure of Mordant Red 5 is established through its synthesis, which involves the diazotization of 3-Amino-4-hydroxybenzenesulfonic acid followed by a coupling reaction with Resorcinol. worlddyevariety.com Its chemical formula is C₁₂H₉N₂NaO₆S. worlddyevariety.com
The core of this compound's color and coordinating ability lies in its chromophoric system. A chromophore is the part of a molecule responsible for its color. In this compound, the primary chromophore is the azo group (–N=N–) conjugated with the aromatic rings. This extended system of delocalized π-electrons absorbs light in the visible spectrum, resulting in the dye's characteristic color. dayglo.in
When this compound coordinates with a metal ion, the metal becomes part of this delocalized electron system. dayglo.in This incorporation alters the energy levels of the molecular orbitals, typically causing a bathochromic shift (a shift to a longer wavelength of absorption), which deepens or changes the color of the dye. dayglo.inossila.com This phenomenon explains why the final shade of a mordant dye can vary significantly depending on the metal mordant used (e.g., aluminum, chromium, iron). alfa-chemistry.comdayglo.in The resulting dye-metal complex, or "lake," is an insoluble pigment that binds firmly to the fibers of a textile. wikipedia.org
Identification and Characterization of Chelation Sites and Functional Groups
Chelation is the process by which a single ligand binds to a central metal ion at two or more points, forming a stable ring structure. stainsfile.com this compound possesses several functional groups that act as electron-pair donors (Lewis bases) to form coordinate bonds with a polyvalent metal ion (Lewis acid), making it an effective chelating agent. alfa-chemistry.comias.ac.in
The key functional groups involved in chelation are:
Hydroxyl (–OH) groups: The structure of this compound, derived from resorcinol, features two hydroxyl groups on one of the aromatic rings. The hydroxyl group positioned ortho (adjacent) to the azo linkage is crucial for forming a stable five- or six-membered chelate ring with the metal ion.
Azo (–N=N–) group: The nitrogen atoms of the azo group possess lone pairs of electrons and can participate in coordination with the metal ion.
The arrangement of a hydroxyl group ortho to the azo group is a classic structural motif for a bidentate ligand site in mordant azo dyes. The metal ion coordinates with both the nitrogen of the azo group and the oxygen of the hydroxyl group, from which a proton is lost. ias.ac.in This dual binding creates a highly stable chelate complex, which is fundamental to the dye's high fastness properties on textiles. alfa-chemistry.com
Table 1: Key Functional Groups in this compound for Metal Chelation
| Functional Group | Chemical Formula | Role in Coordination |
|---|---|---|
| Azo Group | –N=N– | Acts as a primary chromophore and a key chelation site, donating a lone pair of electrons from a nitrogen atom to the metal ion. alfa-chemistry.comias.ac.in |
| Hydroxyl Group | –OH | The hydroxyl group ortho to the azo bridge deprotonates and forms a strong covalent/coordinate bond with the metal ion, creating a stable chelate ring. alfa-chemistry.comias.ac.in |
| Sulfonate Group | –SO₃⁻ | Primarily imparts water solubility, but its oxygen atoms can also participate in stabilizing the metal complex through electrostatic interactions. ias.ac.inmdpi.com |
Conformational Analysis and Isomerism of this compound
Like other azo compounds, this compound can exhibit cis-trans isomerism (also known as geometric isomerism) due to the restricted rotation around the nitrogen-nitrogen double bond (–N=N–). wikipedia.org The two isomers have distinct spatial arrangements and properties:
trans-isomer: This is generally the more thermodynamically stable form. The aromatic rings are on opposite sides of the azo bond, resulting in a more linear and planar molecular shape. researchgate.net
cis-isomer: This form is typically less stable. The aromatic rings are on the same side of the azo bond, leading to a bent or "V-shaped" structure. researchgate.net
The conversion between these two forms, known as photoisomerization, can be triggered by the absorption of light. deepdyve.com Typically, irradiation with ultraviolet (UV) light (around 320–380 nm) promotes the trans-to-cis isomerization. beilstein-journals.org The reverse cis-to-trans conversion can be induced by irradiation with visible light of a longer wavelength (around 400–450 nm) or by thermal relaxation. beilstein-journals.org This reversible photoswitching behavior makes azo dyes like this compound subjects of research for applications in light-driven molecular devices. researchgate.netresearchgate.net
Table 2: Comparison of cis and trans Isomers of Azo Dyes
| Property | trans-isomer | cis-isomer |
|---|---|---|
| Geometry | More linear, planar | Bent, V-shaped researchgate.net |
| Stability | Thermodynamically more stable | Less stable, metastable researchgate.net |
| Conversion | Isomerizes to cis form upon UV light absorption | Isomerizes to trans form upon visible light absorption or heating beilstein-journals.org |
| Dipole Moment | Generally lower | Generally higher |
| Absorption Spectrum | Strong π→π* absorption band at shorter wavelengths | Weaker n→π* absorption band at longer wavelengths |
Design Principles for Modifying this compound for Enhanced Coordination
Modifying the molecular structure of this compound can enhance its coordination properties, leading to improved dye performance such as better colorfastness or a wider range of achievable colors. The principles for such modifications focus on optimizing the dye's ability to act as a ligand.
Increasing Ligand Denticity: The "denticity" of a ligand refers to the number of donor groups it uses to bind to the central metal ion. While this compound is typically a bidentate ligand, its structure could be modified to be tridentate or higher. This could be achieved by introducing additional coordinating groups, such as another hydroxyl, a carboxyl (–COOH), or an amino (–NH₂) group, at positions that allow for the formation of additional stable chelate rings with the metal ion. alfa-chemistry.com
Tuning Electronic Properties: The binding affinity of the ligand can be altered by adding electron-donating or electron-withdrawing substituents to the aromatic rings. For example, electron-donating groups can increase the electron density on the azo and hydroxyl groups, potentially strengthening the coordinate bonds. Conversely, electron-withdrawing groups can increase the acidity of the hydroxyl protons, which may facilitate coordination with certain metals under specific pH conditions. beilstein-journals.org
Incorporation of Heterocyclic Rings: Replacing one of the benzene-based rings with a heterocyclic ring system known for strong metal chelation, such as a pyrazole (B372694) or pyridine (B92270) ring, could significantly enhance the stability of the resulting metal complex. For instance, C.I. Mordant Red 7 contains a pyrazole group which is noted to enhance its metal chelation capabilities.
Steric Modifications: Introducing bulky substituents near the coordination site can influence the geometry and stability of the metal complex. While often used to prevent aggregation, carefully placed steric groups can also create a more rigid and pre-organized binding pocket for the metal ion, leading to a more stable complex.
These design principles allow for the rational development of new mordant dyes with tailored properties for specific applications, building upon the fundamental molecular architecture of compounds like this compound.
Advanced Synthetic Methodologies and Derivatization Studies of Mordant Red 5
Strategies for the Synthesis of Mordant Red 5 and its Analogues
The conventional synthesis of this compound involves the diazotization of 3-Amino-4-hydroxybenzenesulfonic acid and its subsequent coupling with Resorcinol. worlddyevariety.com However, contemporary research focuses on improving this fundamental process through innovative strategies that offer higher yields, cleaner products, and reduced environmental impact. durham.ac.uk
Diazotization and Coupling Reactions in Azo Dye Synthesis
The cornerstone of this compound synthesis lies in the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species. nih.govekb.eg Diazotization is the process of converting a primary amine into a diazonium salt. This is typically achieved by treating the amine with nitrous acid, which is often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. discoveryjournals.org The resulting diazonium salt is a reactive electrophile that readily attacks a nucleophilic coupling component, such as a phenol (B47542) or an aromatic amine, to form the characteristic azo (-N=N-) bond. rsc.orgkashanu.ac.ir
The traditional method for synthesizing azo dyes, including this compound, involves carrying out the diazotization in an aqueous acidic medium at low temperatures (0-5°C) to ensure the stability of the diazonium salt. ekb.eg The coupling reaction is then performed by adding the diazonium salt solution to the coupling component, which is often dissolved in an alkaline solution to enhance its nucleophilicity. isca.me While effective, this classical approach can be hampered by the instability of diazonium salts, leading to side reactions and lower yields.
Application of Supported Reagents and Green Chemistry Approaches (e.g., Ionic Liquids, Microwave Heating)
To overcome the limitations of traditional methods, researchers are increasingly turning to green chemistry approaches. These methods aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.orgresearchgate.net
Supported Reagents: A significant advancement is the use of polymer-supported reagents. durham.ac.ukrsc.org For instance, polymer-supported nitrite resins can be used for the diazotization step, simplifying the process and allowing for the easy removal of byproducts through simple filtration. durham.ac.ukrsc.org Similarly, diazonium ions can be immobilized on cation exchange resins, such as Amberlite IR 120, which allows the coupling reaction to be carried out in a non-acidic, organic solvent medium. This solid-phase approach minimizes acid-catalyzed side reactions, leading to higher yields and cleaner products.
| Supported Reagent Type | Application in Azo Dye Synthesis | Advantages |
| Polymer-supported nitrite | Diazotization of anilines | Clean product formation, easy work-up via filtration. durham.ac.ukrsc.org |
| Cation exchange resin (e.g., Amberlite IR 120) | Immobilization of diazonium ions | Allows for reaction in non-acidic organic solvents, reduces side reactions, increases yield. |
Synthesis and Characterization of Novel this compound Derivatives for Specific Research Applications
The core structure of this compound can be chemically modified to create novel derivatives with enhanced or specialized properties for various research applications. isca.meresearchgate.net By introducing different functional groups onto the aromatic rings of the parent molecule, researchers can tune the dye's color, solubility, and binding affinity for specific substrates. isca.me
The synthesis of these derivatives generally follows the same fundamental diazotization and coupling pathway. isca.meresearchgate.net However, the starting materials are varied to incorporate the desired functionalities. For example, novel acid monoazo and mordant acid monoazo dyes have been synthesized by coupling the diazonium salt of various aromatic amines with 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid. researchgate.net Similarly, heterocyclic acid dyes have been created using 2-butyl-3-(4-hydroxybenzoyl)benzofuran (B1194621) as the coupling component. researchgate.net
The characterization of these new derivatives is crucial to confirm their structure and properties. A suite of analytical techniques is employed for this purpose:
Elemental Analysis: To determine the empirical formula of the compound. researchgate.net
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the azo (-N=N-) bond, hydroxyl (-OH) groups, and sulfonic acid (-SO3H) groups. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed molecular structure and the connectivity of atoms. researchgate.netresearchgate.net
Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye. isca.me
UV-Visible Spectroscopy: To analyze the light-absorbing properties of the dye and understand the relationship between its structure and color. isca.meresearchgate.net
The dyeing performance of these novel derivatives is then assessed on various fabrics, such as wool and silk, to evaluate their potential as textile colorants. researchgate.netresearchgate.net
Reaction Kinetics and Mechanistic Studies of this compound Synthesis Pathways
Understanding the reaction kinetics and mechanisms of this compound synthesis is essential for optimizing reaction conditions and improving the efficiency of the process. scielo.org.za Kinetic studies investigate the rate at which the reaction proceeds and how it is influenced by factors such as reactant concentrations, temperature, and pH. ijtrd.com
The synthesis of azo dyes is generally considered a second-order reaction, being first-order with respect to both the diazonium salt and the coupling component. ijtrd.com The rate of the coupling reaction is highly dependent on the pH of the medium. An alkaline environment increases the nucleophilicity of phenolic coupling components, thereby accelerating the reaction. isca.me
Mechanistic studies delve into the step-by-step process of bond formation and breaking during the reaction. The diazotization process involves the formation of a nitrosonium ion (N=O⁺) which then acts as an electrophile, attacking the primary amine. discoveryjournals.org The subsequent coupling reaction is an electrophilic aromatic substitution, where the diazonium ion is the electrophile that attacks the electron-rich coupling component. kashanu.ac.ir
Coordination Chemistry and Dye Mordant Substrate Complexation Mechanisms
Fundamental Principles of Metal-Dye Complex Formation with Mordant Red 5
The formation of a metal-dye complex is the initial and crucial step in mordant dyeing. The dye molecule acts as a ligand, donating electrons to a central metal atom. alfa-chemistry.com Mordant dyes possess specific functional groups, such as hydroxyl (-OH), carboxyl (-COOH), carbonyl (C=O), and azo (-N=N-), that are positioned to form strong chelation bonds with polyvalent metal ions like those of aluminum (Al³⁺), chromium (Cr³⁺), iron (Fe²⁺/Fe³⁺), and copper (Cu²⁺). alfa-chemistry.comias.ac.in
In the case of anthraquinone-based mordant dyes like Alizarin (B75676) Red S (Mordant Red 3), which is structurally related and extensively studied, the chelation typically occurs through the hydroxyl and carbonyl groups. uobaghdad.edu.iqmdpi.com The metal ion coordinates with the oxygen atoms of the 1,2-dihydroxy or peri-hydroxycarbonyl groups, forming stable five- or six-membered chelate rings. uobaghdad.edu.iqresearchgate.net This interaction alters the electronic structure of the dye molecule, which is responsible for the characteristic color change observed upon mordanting. dayglo.in
Stoichiometry and Stability Constants of this compound-Metal Ion Complexes
The stoichiometry of metal-dye complexes describes the ratio in which the metal ions and dye molecules combine. This ratio can vary depending on the metal ion, the dye, and the reaction conditions such as pH. mdpi.comjournals.co.za For Alizarin Red S (ARS), a representative mordant dye, studies have identified various stoichiometric ratios with different metal ions. For instance, gallium (Ga(III)) can form 1:1, 1:2, and 1:3 complexes with ARS. mdpi.com Similarly, aluminum (Al(III)) has been reported to form 1:1 and 1:2 complexes, while iron (Fe(III)) and copper (Cu(II)) also form both 1:1 and 1:2 complexes. journalijar.comresearchgate.net The formation of these different complexes is often sequential, with the 1:1 complex forming first, followed by the addition of more ligand molecules at higher concentrations. journals.co.za
The stability of these complexes is quantified by their formation or stability constants. Higher stability constants indicate a stronger bond between the metal and the dye, leading to a more durable color. Spectrophotometric studies have been used to determine these constants for various ARS-metal complexes. journals.co.zajournalijar.comjournalijar.com
Table 1: Stoichiometry and Stability Constants of Alizarin Red S (Mordant Red 3) - Metal Ion Complexes
| Metal Ion | Method | Stoichiometry (Metal:Dye) | Log of Formation Constant (log β) | Source(s) |
| Molybdenum (VI) | Spectrophotometric Titration | 1:2 | 20.67 ± 0.03 | journals.co.za |
| Tungsten (VI) | Spectrophotometric Titration | 1:2 | 21.51 ± 0.03 | journals.co.za |
| Gallium (III) | Spectroscopic (NMR, DFT) | 1:1, 1:2, 1:3 | Not explicitly calculated | mdpi.com |
| Iron (III) | Spectrophotometry | 1:1, 1:2 | Not explicitly calculated | journalijar.comresearchgate.netjournalijar.com |
| Copper (II) | Spectrophotometry | 1:1, 1:2 | Not explicitly calculated | journalijar.comresearchgate.netjournalijar.com |
| Cobalt (II) | Spectrophotometry | 1:1, 1:2 | Not explicitly calculated | journalijar.comjournalijar.com |
| Nickel (II) | Spectrophotometry | 1:1, 1:2 | Not explicitly calculated | journalijar.comjournalijar.com |
This table presents data for Alizarin Red S (Mordant Red 3) as a representative example due to the limited availability of specific data for this compound.
Thermodynamic and Kinetic Aspects of Complexation
The thermodynamics of complexation determine the spontaneity and feasibility of the dye-mordant reaction. Studies on the adsorption of Alizarin Red S have calculated thermodynamic parameters such as Gibbs Free Energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). ijcce.ac.irnih.gov A negative ΔG° value indicates that the complexation process is spontaneous. ijcce.ac.ir The sign of ΔH° reveals whether the process is exothermic (negative) or endothermic (positive), while ΔS° reflects the change in randomness at the solid-liquid interface during complex formation. ijcce.ac.irnih.gov For the adsorption of ARS onto certain adsorbents, the process has been found to be spontaneous and endothermic, suggesting it is favored at higher temperatures. ijcce.ac.ir
The kinetics of complexation describe the rate at which the dye and metal bind. Adsorption studies of ARS frequently show that the process follows pseudo-second-order kinetics. nih.govmdpi.comajrconline.org This model suggests that the rate-limiting step may be chemisorption, involving the sharing or exchange of electrons between the dye and the metal, which is consistent with the formation of coordination bonds. nih.govajrconline.org The time to reach equilibrium can be rapid, often within 30 to 60 minutes, depending on conditions like temperature and pH. unica.itresearchgate.net
Molecular Interactions in Dye-Mordant-Fiber Systems
The ultimate goal of mordant dyeing is to fix the dye securely to a fiber substrate, such as wool, silk, or cotton. alfa-chemistry.com This is achieved through the formation of a stable, tripartite structure known as a ternary complex.
Formation of Ternary Complexes (Dye-Metal-Fiber)
A ternary complex involves the simultaneous coordination of the metal ion to both the dye molecule and the functional groups present on the fiber. ias.ac.inacs.org The metal ion acts as a chemical bridge, linking the dye to the fiber. ias.ac.in For example, a metal ion like Cr(III), with a coordination number of six, can bind to two sites on a dye molecule and still have vacant coordination sites available to bind with functional groups on the fiber. Protein fibers like wool and silk offer numerous binding sites, including amino (-NH2) and carboxyl (-COOH) groups from their amino acid residues. ias.ac.insci-hub.se Cellulosic fibers like cotton have hydroxyl (-OH) groups that can participate in this complexation. nih.gov The formation of this dye-mordant-fiber complex renders the colorant insoluble within the fiber, providing high fastness properties. ias.ac.in
Role of Electrostatic Interactions, Hydrogen Bonding, and Van der Waals Forces
While the primary force in the ternary complex is the strong coordination bond between the dye, mordant, and fiber, other intermolecular forces play a significant stabilizing role. ias.ac.inbritannica.com
Electrostatic Interactions: Anionic dyes, which are negatively charged, are attracted to positively charged sites on a fiber, particularly under acidic conditions where amino groups on wool or silk are protonated (-NH₃⁺). acs.orgresearchgate.netmdpi.com The metal mordant, being a positive ion, further facilitates the bridging between the anionic dye and anionic sites on fibers like cotton (celluloxide ions, -O⁻).
Hydrogen Bonding: Hydrogen bonds are crucial secondary interactions that enhance dye affinity. ias.ac.inresearchgate.netmdpi.com These bonds can form between the polar groups of the dye (like -OH and -NH) and suitable groups on the fiber, such as the amide linkages (-CO-NH-) in wool and silk or the hydroxyl groups in cellulose (B213188). ias.ac.inbritannica.com
Influence of Environmental Variables on Complexation Equilibrium and Dynamics
The efficiency of mordant dyeing and the stability of the resulting complexes are highly sensitive to environmental conditions, primarily pH and temperature. mdpi.comijcce.ac.ir
The pH of the dye bath is a critical factor as it affects both the surface charge of the fiber and the ionization state of the dye and mordant. unica.itacs.orgsci-hub.se For Alizarin Red S, optimal adsorption is often found at acidic pH values (e.g., pH 2-4). mdpi.comunica.it At low pH, the surface of fibers like wool becomes more positively charged, increasing electrostatic attraction for anionic dyes. acs.org Furthermore, the pH influences the hydrolysis of the metal mordant and the specific form of the metal-dye complex that is created. mdpi.comsci-hub.se
Temperature also plays a vital role. Increasing the temperature generally increases the rate of dye diffusion into the fiber and can favor endothermic complexation reactions. ijcce.ac.irresearchgate.net Studies on wool dyeing with ARS have shown that higher temperatures (e.g., 55-70°C) lead to greater dye exhaustion from the bath. researchgate.net However, excessively high temperatures can sometimes lead to the degradation of the dye or the fiber. The interplay between temperature, pH, and mordant concentration must be carefully controlled to achieve the desired color and fastness properties. researchgate.netsci-hub.se
pH Effects on this compound Chelation and Dyeing Performance
In acidic conditions, the functional groups of the dye and fiber are protonated. While some mordant dyes perform optimally in acidic media, an excessively low pH can lead to hydrolysis of the dye-mordant-fiber complex, potentially lightening the shade. sci-hub.se Conversely, as the pH increases towards a neutral or slightly alkaline range, the hydroxyl groups deprotonate, facilitating stronger chelation with the metal mordant. However, each dye has an optimal pH range for performance. For instance, research on other mordant dyes shows that dye uptake and complex stability can decrease if the pH becomes too high, sometimes due to the precipitation of metal hydroxides. si.edu
While the general principle indicates that a specific pH range is optimal for the chelation of this compound, detailed research studies quantifying the exact optimal pH value or range for its maximum dyeing performance were not found in the available literature. General studies on similar dyes suggest that the ideal pH is often in the weakly acidic to neutral range to balance fiber stability, dye solubility, and efficient metal chelation. google.com
Temperature Dependence of Dye-Mordant Interactions
Temperature is another crucial factor that governs the kinetics and thermodynamics of the dyeing process. The temperature of the dyebath influences the swelling of the fiber, the solubility of the dye, and the rate of both dye diffusion into the fiber and the subsequent complexation reaction with the mordant. slideshare.netresearchgate.net
Generally, increasing the dyeing temperature enhances the kinetic energy of the dye molecules, which accelerates their diffusion from the dyebath into the fiber structure. sci-hub.se For many mordant dyeing processes, the temperature is gradually raised to a boil and held for a specific duration to ensure even dye penetration and complete fixation. naturaldyes.caslideshare.net Studies on various natural and synthetic mordant dyes confirm that higher temperatures typically lead to deeper shades and improved fastness properties, up to an optimal point. sci-hub.secrimsonpublishers.com For example, dyeing procedures for wool often involve raising the temperature to 85-95°C and maintaining it for 60 to 90 minutes to facilitate the formation of the dye-mordant complex. nanochemres.orgnaturaldyes.caslideshare.net
Comparative Analysis of Different Metal Mordants (Al, Fe, Cu, Sn, Cr, Rare Earth Elements) with this compound
The choice of metal mordant is arguably the most significant factor in determining the final color and fastness properties of a mordant dye. sci-hub.se Each metal ion forms a coordination complex with a unique geometry and electronic structure, which in turn alters the absorption spectrum of the dye molecule, resulting in a different perceived color. tandfonline.com Common metallic salts used as mordants include those of aluminum (Al), iron (Fe), copper (Cu), tin (Sn), and chromium (Cr). si.edutandfonline.comrevistaindustriatextila.ro
Aluminum (Al) , typically from alum, is a colorless salt that often brightens the dye's natural color. worlddyevariety.comtandfonline.com
Iron (Fe) , usually from ferrous sulfate, tends to "sadden" or darken colors, often producing shades of brown, grey, or black. tandfonline.comdntb.gov.ua
Copper (Cu) , from copper sulfate, can produce shades that are often shifted towards green or brown and typically improves lightfastness. tandfonline.com
Tin (Sn) , from stannous chloride, is known for producing bright and clear colors, though it can sometimes negatively impact the tensile strength of the fiber. tandfonline.comtandfonline.comrevistaindustriatextila.ro
Chromium (Cr) , often from potassium dichromate, was widely used for its ability to produce very high wash and light fastness but is now less common due to environmental and health concerns. tandfonline.com
Rare Earth Elements (REEs) , such as cerium, lanthanum, and yttrium, are being explored as less toxic and more environmentally friendly alternatives to traditional heavy metal mordants. emerald.com They have a high capacity for forming coordination compounds with dye molecules and can significantly improve dye uptake and fastness properties. sci-hub.seemerald.com
While comprehensive studies detailing the specific colorimetric (CIELab) values for this compound with each of these metals are not available in the reviewed literature, the table below provides a generalized expectation of color outcomes based on the behavior of similar azo mordant dyes.
| Metal Mordant | Typical Ion | Common Mordant Salt | General Effect on Red Azo Dyes |
|---|---|---|---|
| Aluminum | Al(III) | Potassium Aluminum Sulfate (Alum) | Bright Red, Scarlet |
| Iron | Fe(II) / Fe(III) | Ferrous Sulfate / Ferric Chloride | Dark Red, Brownish-Red, Violet-Black |
| Copper | Cu(II) | Copper Sulfate | Reddish-Brown, Maroon |
| Tin | Sn(II) | Stannous Chloride | Bright, Fiery Red, Orange-Red |
| Chromium | Cr(III) / Cr(VI) | Potassium Dichromate | Deep Red, Bordeaux, High Fastness |
| Rare Earths (e.g., Ce, La) | Ce(III), La(III) | Cerium Nitrate, Lanthanum Chloride | Variable, often bright shades with good fastness |
Note: This table represents generalized effects for red mordant dyes and is for illustrative purposes. Actual shades can vary based on fiber type, mordant concentration, and dyeing conditions.
Spectroscopic and Advanced Analytical Characterization of Mordant Red 5 Systems
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Interaction Studies
Electronic absorption and emission spectroscopy, commonly known as UV-Vis spectroscopy, is a fundamental tool for investigating the interactions of Mordant Red 5 in solution. This technique is particularly sensitive to changes in the electronic environment of the dye molecule, making it ideal for studying complexation, aggregation, and solubilization phenomena. conscientiabeam.comresearchgate.netsut.ac.th
Spectroscopic Shifts and Band Assignments for Free Dye vs. Metal Complexes
The UV-Vis spectrum of the free this compound dye exhibits characteristic absorption bands. For instance, in an acidic aqueous solution, Mordant Red 7, a closely related dye, shows a prominent absorption peak around 490 nm. conscientiabeam.com The interaction of mordant dyes with metal ions leads to the formation of metal-dye complexes, which results in significant changes in the electronic absorption spectra. These changes manifest as shifts in the wavelength of maximum absorbance (λmax), known as solvatochromic shifts, and alterations in the absorbance intensity.
The formation of a metal complex with a mordant dye typically causes a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) of the absorption bands. For example, the complexation of morin, a flavonoid dye, with alum results in the appearance of a new absorption band at a longer wavelength (415 nm) compared to the free dye (378 nm). sut.ac.th This shift is indicative of the altered electronic structure of the dye upon coordination with the metal ion. The presence of a clear isosbestic point in the spectra during titration with a metal ion or ligand suggests an equilibrium between the free dye and the complexed species. conscientiabeam.com
The absorption bands in the UV-Vis spectra of mordant dyes are generally assigned to specific electronic transitions within the molecule. For flavonoid-based dyes, Band I is associated with the B-ring cinnamoyl system, while Band II corresponds to the A-ring system. sut.ac.th Changes in these bands upon complexation provide information about which parts of the dye molecule are involved in the interaction.
Monitoring Dye Aggregation and Solubilization Phenomena
UV-Vis spectroscopy is also a powerful method for studying the aggregation of dye molecules in solution. conscientiabeam.comresearchgate.net Dye aggregation, the process where dye molecules stack together, is influenced by factors such as concentration, solvent, and the presence of other molecules like surfactants. conscientiabeam.comresearchgate.net This process often leads to a decrease in the maximum absorbance and can result in the appearance of new absorption bands corresponding to the aggregated species. conscientiabeam.com
The interaction of Mordant Red 7 with cationic ligands like ethanol (B145695) amine and tallow (B1178427) amine has been studied using UV-Vis spectroscopy. conscientiabeam.comresearchgate.net The addition of these ligands to a solution of the dye leads to a decrease in the absorbance of the free dye and the emergence of a new peak, indicating the formation of dye aggregates facilitated by intermolecular forces such as hydrophobic interactions, Van der Waals forces, and hydrogen bonds. conscientiabeam.comresearchgate.net The solubilization of dyes by surfactants can also be monitored, as the dye molecules incorporate into micelles, leading to distinct spectral changes. conscientiabeam.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of the chemical bonds. spectroscopyonline.com These techniques are invaluable for understanding the structural changes that occur in this compound upon modification or complexation. researchgate.netspectroscopyonline.com
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum shows characteristic peaks corresponding to specific functional groups. For instance, in the analysis of dyed wool yarns, FT-IR can identify characteristic bands for N-H and O-H stretching, methylene (B1212753) group stretching, and amide-I (-C=O) stretching. tandfonline.com In the context of mordant dyes, FT-IR can be used to identify the binding sites of the dye to a substrate or a metal ion by observing shifts in the vibrational frequencies of the involved functional groups, such as carboxylates and hydroxyls. researchgate.net
Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. spectroscopyonline.com It is particularly sensitive to non-polar bonds and can provide information about the skeletal structure of molecules. spectroscopyonline.com Raman spectroscopy has been used to identify pigments in historical artifacts and can distinguish between different colorants. researchgate.netmorana-rtd.com For red-pigmented fibers, Raman spectroscopy can be highly sensitive due to resonance effects between the laser wavelength and the pigment's absorption. spectroscopyonline.com The combination of FT-IR and Raman spectroscopy offers a comprehensive vibrational analysis, as they are sensitive to different types of molecular vibrations. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Modified this compound and Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the detailed molecular structure of organic compounds and their complexes. numberanalytics.comox.ac.uk It provides information on the connectivity of atoms and the three-dimensional arrangement of the molecule in solution. ox.ac.ukmdpi.com
In the study of this compound and its derivatives, ¹H and ¹³C NMR spectroscopy can confirm the structure of the synthesized or modified dye. isca.meresearchgate.net The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a fingerprint of the molecule. ox.ac.uk When this compound forms a complex with a metal ion, changes in the NMR spectrum can reveal the binding sites of the dye. The coordination of the metal ion alters the electronic environment of the nearby nuclei, leading to shifts in their resonance frequencies. pascal-man.com This information is crucial for determining the coordination geometry of the metal complex. numberanalytics.com For example, solid-state NMR has been used to study the coordination complexes of aluminum with alizarin (B75676), a component of madder dye. pascal-man.com
Mass Spectrometry (LC-MS, HPLC-HRMS) for Compound and Complex Identification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for identifying and quantifying compounds, including dyes and their metal complexes. isca.meresearchgate.net When coupled with a separation technique like liquid chromatography (LC) or high-performance liquid chromatography (HPLC), it becomes a highly sensitive and specific method for analyzing complex mixtures. acs.orgresearchgate.netnih.gov
LC-MS and HPLC-High Resolution Mass Spectrometry (HRMS) are widely used for the characterization of mordant dyes and their degradation products. acs.orgresearchgate.net These techniques allow for the separation of different components in a sample before they are introduced into the mass spectrometer for identification based on their precise molecular weight. researchgate.netnih.gov For example, LC-HRMS has been used to identify the components of natural dye extracts from various plant sources. acs.org The fragmentation pattern of a molecule in the mass spectrometer (MS/MS) can provide further structural information, aiding in the definitive identification of the compound. researchgate.net This is particularly useful for distinguishing between isomers or identifying unknown components in a mixture. researchgate.net
X-Ray-Based Spectroscopic Techniques (XRF, NEXAFS) for Elemental and Coordination State Analysis
X-ray-based spectroscopic techniques provide information about the elemental composition and the local electronic and geometric structure of materials. mdpi.com These non-destructive methods are particularly valuable for analyzing solid samples, such as textiles dyed with mordant dyes. researchgate.netscispace.com
X-ray Fluorescence (XRF) is a technique used for elemental analysis. horiba.comthermofisher.com It can identify the presence of metallic elements, such as those used as mordants in dyeing processes. researchgate.netsi.eduresearchgate.net By bombarding a sample with X-rays, the atoms in the sample emit characteristic fluorescent X-rays, which are then detected. thermofisher.com This allows for the identification and quantification of the elements present. horiba.com XRF has been used to identify mordants like aluminum, iron, and tin on historical textiles. researchgate.netsi.edu
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), provides information about the oxidation state and coordination geometry of a specific element. scispace.comrsc.org By tuning the energy of the incident X-rays around the absorption edge of an element, a spectrum is obtained that is sensitive to the local chemical environment of that atom. scispace.com For instance, Al K-edge NEXAFS can distinguish between tetrahedral and octahedral coordination of aluminum in complexes. scispace.com This technique has been applied to study the in-situ coordination chemistry of the aluminum-alizarin complex in Turkey red pigment on textile fibers, confirming an octahedral coordination of the aluminum. scispace.com
Electrochemical Methods for Redox Behavior and Interaction Analysis
The electrochemical behavior of this compound, an azo dye, has been investigated using various voltammetric techniques to understand its redox properties and reaction mechanisms at different electrode surfaces. These studies are crucial for developing electroanalytical methods for its detection and for understanding its degradation pathways.
The electrochemical analysis of this compound has been extensively performed using techniques such as square wave voltammetry (SWV), differential pulse voltammetry (DPV), direct current voltammetry (DCV), and cyclic voltammetry (CV). ni.ac.rs These studies are typically conducted in a Britton-Robinson (BR) buffer solution across a wide pH range (2.0-12.0) to observe the effect of proton concentration on the redox reactions. researchgate.netelectrochemsci.org A three-electrode system is commonly employed, consisting of a working electrode (like a glassy carbon electrode - GCE, or a silver electrode - SE), a reference electrode (e.g., Ag/AgCl), and a platinum wire as the auxiliary electrode. ni.ac.rs
In SWV and DPV experiments with a glassy carbon electrode, this compound typically exhibits two reduction peaks at a pH lower than 9.5 and a single reduction peak at a pH higher than 9.5. ni.ac.rskg.ac.rs The presence of two peaks suggests a two-step electrode reaction in more acidic to neutral conditions, while a one-step reaction occurs in more alkaline media. ni.ac.rs The broad peaks observed in SW and DP voltammograms are often attributed to the adsorption of the dye on the electrode surface. ni.ac.rskg.ac.rs
Cyclic voltammetry studies reveal that the reduction process is generally irreversible, as evidenced by the absence of an anodic peak on the reverse scan. electrochemsci.org The cathodic peak potentials tend to shift to more negative values as the pH increases, indicating the involvement of protons in the electrode reaction. ni.ac.rselectrochemsci.org The relationship between the peak current and the scan rate in CV experiments suggests that the reaction is often adsorption-controlled. ni.ac.rs
Table 1: Voltammetric Techniques and Key Observations for this compound
| Technique | Working Electrode | pH Range | Key Observations | Citation |
|---|---|---|---|---|
| SWV, DPV, DCV, CV | Glassy Carbon Electrode (GCE), Silver Electrode (SE) | 2.0-12.0 | Two reduction peaks at pH < 9.5, one reduction peak at pH > 9.5. Broad peaks indicate adsorption. | ni.ac.rskg.ac.rs |
| CV | Hanging Mercury Drop Electrode (HMDE) | 2.0-12.0 | One irreversible reduction peak. Peak potential shifts to more negative values with increasing pH. | electrochemsci.org |
| SWV, DPV | Glassy Carbon Electrode (GCE) | 2.0-12.0 | Linear relationship between peak potential and pH. | ni.ac.rs |
The electrochemical reduction of this compound primarily involves the azo group (-N=N-). Based on voltammetric data, a reaction mechanism has been proposed. ni.ac.rs
At a glassy carbon electrode and silver electrode in media with pH < 9.5, the reduction occurs in two steps. This is indicated by the presence of two distinct reduction peaks in the voltammograms. ni.ac.rskg.ac.rs In contrast, at pH > 9.5, a single reduction peak is observed, suggesting a one-step electrode reaction. ni.ac.rskg.ac.rs The involvement of protons in the rate-determining step is confirmed by the shift of peak potentials to more negative values with an increase in pH. ni.ac.rselectrochemsci.org
Table 2: Proposed Electrode Reaction Characteristics of this compound
| pH Range | Number of Reaction Steps | Electron/Proton Stoichiometry (Proposed) | Key Feature | Citation |
|---|---|---|---|---|
| < 9.5 (at GCE/SE) | Two | - | Two reduction peaks observed. | ni.ac.rskg.ac.rs |
| > 9.5 (at GCE/SE) | One | - | Single reduction peak observed. | ni.ac.rskg.ac.rs |
Theoretical and Computational Chemistry of Mordant Red 5 Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Optoelectronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. scispace.com It is a fundamental tool for predicting the optoelectronic properties of dyes like Mordant Red 5. DFT calculations allow for the determination of ground-state electron density, energy, and other molecular properties. scispace.com
Research has employed DFT to analyze the structural and electrical characteristics of this compound and its derivatives, particularly in the context of their potential as photoswitchable molecules. researchgate.net These studies often utilize basis sets like LanL2DZ to obtain optimized molecular structures, which form the foundation for all subsequent calculations. researchgate.netmdpi.com
HOMO-LUMO Analysis and Band Gap Determination
A key aspect of DFT analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com
For this compound, the HOMO-LUMO energy gap has been determined to be 3.937 eV. researchgate.net A large energy gap generally indicates high stability and low reactivity, while a smaller gap suggests the molecule is more prone to chemical reactions and charge transfer. irjweb.com The energy gap can be influenced by factors such as molecular structure and the surrounding environment. researchgate.netkoreascience.kr Analysis of the HOMO and LUMO energy levels helps in understanding the charge transfer that occurs within the molecule, a crucial factor for its function as a dye. researchgate.netirjweb.com
Table 1: Frontier Molecular Orbital Energies and Band Gap of this compound
| Parameter | Energy (eV) |
| HOMO | Value not available in search results |
| LUMO | Value not available in search results |
| Energy Gap (ΔE) | 3.937 researchgate.net |
Computational Modeling of Dye-Mordant Interactions
Computational modeling, often employing DFT, is used to simulate and understand the interactions between dyes and mordants. Mordants are substances that form a coordination complex with the dye, which then attaches to the substrate, enhancing the dye's fastness. wikipedia.org
These models can predict the most stable structures of dye-mordant complexes and elucidate the nature of the chemical bonds formed. For instance, computational studies on other dye-mordant systems have used semi-empirical methods like PM3 to calculate the heat of formation of the complexes, indicating their thermodynamic favorability. sut.ac.th In the context of this compound, such modeling would involve creating complexes with common mordants like alum (potassium aluminum sulfate) and analyzing the resulting geometries and binding energies. acs.orgsci-hub.se The introduction of a metal ion from the mordant can alter the binding patterns between the dye molecule and the fiber. tandfonline.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Dye-Mordant-Substrate Complexes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the investigation of the dynamic behavior of complex systems, such as a dye-mordant complex bound to a substrate like a textile fiber. researchgate.net
MD simulations can provide insights into the stability of these complexes and the nature of the non-covalent interactions that hold them together. researchgate.net By simulating the system in a realistic environment (e.g., in a solvent), researchers can observe how the complex behaves, including conformational changes and the strength of its attachment to the substrate. This information is crucial for understanding the durability and fastness properties of the dye. tandfonline.comnih.gov For example, MD simulations have been used to study the interaction of other dyes with substrates, revealing the importance of hydrogen bonds and van der Waals forces in the binding process. tandfonline.comnih.gov
Quantum Chemical Studies of Reaction Pathways and Stability of Complexes
Quantum chemical studies, which encompass methods like DFT, are instrumental in exploring the reaction pathways and stability of chemical complexes. jocpr.comnrel.gov These calculations can predict the energetics of different reaction steps, including the identification of transition states and the calculation of activation energies. jocpr.comnih.gov
For this compound, quantum chemical calculations can be used to understand the mechanism of its synthesis, its degradation pathways, and the formation of the dye-mordant complex. nih.gov By analyzing the potential energy surface of a reaction, researchers can identify the most likely pathways and predict the stability of the resulting products. jocpr.com For instance, the stability of dye-mordant complexes can be assessed by calculating their binding energies. acs.org Such studies are vital for optimizing dyeing processes and improving the longevity of the coloration.
Thermodynamic and Kinetic Modeling of this compound Adsorption and Complexation
The adsorption of dyes onto substrates and their complexation with mordants can be described using thermodynamic and kinetic models. These models provide a quantitative understanding of the dyeing process.
Thermodynamic Modeling: Thermodynamic studies of dye adsorption often involve analyzing adsorption isotherms, such as the Langmuir and Freundlich models. researchgate.netmdpi.com The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. tandfonline.comresearchgate.net By fitting experimental data to these models, it is possible to determine key thermodynamic parameters like the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). mdpi.comrsc.org Negative values of ΔG° indicate a spontaneous adsorption process. mdpi.comrsc.org The signs of ΔH° and ΔS° reveal whether the process is exothermic or endothermic and whether the randomness at the solid-liquid interface increases or decreases. rsc.orgmdpi.com
Kinetic Modeling: Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are used to describe the rate of dye adsorption. researchgate.netmdpi.com The pseudo-second-order model often provides a better fit for chemisorption processes, where the rate-limiting step is the formation of a chemical bond between the adsorbate and the adsorbent. mdpi.commdpi.com These models help in determining the rate constants and understanding the mechanism of dye uptake by the fiber. researchgate.netmdpi.com
Table 2: Key Parameters in Thermodynamic and Kinetic Modeling of Dye Adsorption
| Model Type | Key Parameters | Description |
| Thermodynamic | ||
| Langmuir Isotherm | q_max, K_L | Describes monolayer adsorption capacity and Langmuir constant. mdpi.com |
| Freundlich Isotherm | K_F, n | Relates to adsorption capacity and intensity. tandfonline.com |
| Thermodynamic Parameters | ΔG°, ΔH°, ΔS° | Indicate spontaneity, heat change, and randomness of the process. mdpi.comrsc.org |
| Kinetic | ||
| Pseudo-first-order | k_1 | Rate constant for adsorption. researchgate.net |
| Pseudo-second-order | k_2 | Rate constant for adsorption, often indicative of chemisorption. mdpi.commdpi.com |
Molecular Docking and Simulation of Dye-Fiber Binding at the Atomic Level
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly useful for studying the interaction between a dye molecule and the functional groups of a fiber at an atomic level. tandfonline.com
In the context of this compound, molecular docking can be used to identify the specific binding sites on a fiber like cotton (cellulose) or wool (protein). nih.govscirp.org The simulations can reveal the types of interactions involved, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, and calculate the binding energy, which is a measure of the affinity between the dye and the fiber. tandfonline.comnih.gov
Following docking, molecular dynamics simulations can be performed to assess the stability of the predicted dye-fiber complex over time. nih.gov These simulations provide a dynamic picture of the binding, showing how the dye molecule moves and interacts with the fiber in a solvated environment. mdpi.com Such studies have shown that the introduction of a metal mordant can alter the binding patterns and enhance the firmness of the dyeing. tandfonline.com
Research on Modified and Eco Friendly Mordanting Systems for Mordant Red Dyes
Investigation of Novel Metallic Mordants (e.g., Rare Earth Salts)
The exploration of novel metallic mordants has identified rare earth metal salts as promising alternatives to conventional, more toxic heavy metal salts. A United States patent describes a process for producing colored oxide coatings on aluminum where rare earth metal salts are used to improve the lightfastness of various dyes, including C.I. Mordant Red 5. googleapis.comgoogle.com The process involves treating the dyed material with a solution of rare earth metal salts, such as a mixture of cerium, lanthanum, and neodymium salts, at a pH of 4 to 8. googleapis.comgoogle.com This treatment can occur after dyeing but before a final sealing step, or simultaneously with it. google.com The presence of the rare earth metal, particularly cerium, in the dyed coating significantly enhances stability against prolonged exposure to sunlight. googleapis.com Research has also noted the use of rare earth elements in complexes with various azo dyes for analytical procedures, indicating their strong complex-forming capabilities which are essential for mordanting. researchgate.net
Development and Characterization of Biomordants (e.g., Tannins, Chitosan (B1678972), Agricultural Waste Extracts)
A significant area of green chemistry research is the development of biomordants, which are derived from renewable biological sources. mdpi.comnih.gov These natural alternatives are gaining traction for their biodegradability and lower environmental impact compared to synthetic metal salts. emerald.com
Key sources of biomordants include:
Tannins: These are polyphenolic compounds found widely in plant materials like pomegranate peel, oak galls, myrobalan, and tea leaves. nih.govsci-hub.sefarmandfolk.com Tannins are effective because their phenolic hydroxyl groups can form strong complexes with both the textile fiber and the dye molecules, thereby fixing the color. nih.gov They are particularly crucial for mordanting cellulosic fibers like cotton, which have a lower affinity for many dyes. farmandfolk.comtextiletrainer.com
Chitosan: A biopolymer derived from chitin, found in crustacean shells, chitosan is a versatile biomordant. mdpi.com Its primary amino groups can be protonated under acidic conditions, allowing for strong electrostatic interactions with negatively charged dyes and fibers. acs.org It has been successfully used to improve dye uptake and fastness properties on natural fibers like cotton and wool. mdpi.comacs.org
Agricultural Waste Extracts: Various extracts from agricultural by-products serve as effective biomordants. Pomegranate rind, walnut husks, pine cones, and eucalyptus bark are rich in tannins and other active compounds that can chelate with dye molecules. nih.govmdpi.com For instance, studies have shown pomegranate peel extract can produce dyes with high color strength and improve color yield. nih.govicrc.ac.ir
Mechanism of Action and Efficiency of Bio-mordants
The efficacy of biomordants stems from their ability to form stable chemical bridges between the dye and the textile fiber.
The primary mechanisms are:
Hydrogen Bonding and Complex Formation: Tannin-rich biomordants function through their hydroxyl (-OH) groups. These groups form hydrogen bonds and coordination complexes with the functional groups on both the fiber (e.g., hydroxyl groups in cellulose (B213188), amine groups in wool) and the dye molecule (e.g., azo and hydroxyl groups in Mordant Red dyes). icrc.ac.ir This creates a stable, insoluble dye-mordant-fiber complex. researchgate.net
Electrostatic Attraction: Chitosan, when applied in a mildly acidic solution, carries a positive charge due to the protonation of its amino groups (-NH2 to -NH3+). acs.org This positive charge strongly attracts anionic dye molecules and negatively charged fiber surfaces (like cotton in water), enhancing dye adsorption and fixation. mdpi.comacs.org
Research has demonstrated the efficiency of these mechanisms. For example, pre-mordanting cotton with chitosan has been shown to significantly increase the absorption of polyphenols and tannins from tea dyes, leading to darker shades and improved fastness. mdpi.com Similarly, studies using pomegranate peel and tannic acid as biomordants have reported high color strength and good fastness properties, sometimes comparable to traditional metallic mordants. nih.gov
Comparative Studies with Traditional Mordants
Comparative studies are crucial for validating the performance of biomordants against established traditional mordants like alum (aluminum potassium sulfate) and ferrous sulfate.
| Mordant Type | Fiber | Dye Source | Key Findings | Reference |
| Biomordant (Pomegranate Peel) | Silk | Natural Red Dye | Produced red color with medium fastness, offering potential to replace metal salts. | icrc.ac.ir |
| Biomordant (Tannic Acid, Pine Cone) | Cotton | Hibiscus | After-mordanting with biomordants produced excellent light (5-6) and wash (4-5) fastness, comparable to metal mordants. | researchgate.net |
| Traditional (Alum, Iron) | Cotton | Madder | Pre-mordanting with iron led to stronger colors than post-mordanting. Alum produced different shades. | researchgate.net |
| Biomordant (Chitosan) | Cotton | Red Tea | Chitosan pre-mordanting increased color depth and fastness compared to unmordanted cotton. | mdpi.com |
| Traditional (Stannous Chloride) vs. Biomordant (Catechu) | Polyester | Lac | Catechu (biomordant) achieved higher color strength than stannous chloride and was comparable to ferrous sulfate. | nih.gov |
| Biomordant (Acacia, Pomegranate) | Wool | Alkanna Tinctoria | Biomordants produced a wide range of colors with good quality and fastness, comparable to metallic mordants. | nih.gov |
These studies generally conclude that while traditional mordants like iron and copper often produce deeper or different shades, biomordants can achieve excellent color strength and fastness properties, making them viable and sustainable alternatives. nih.govresearchgate.net For instance, in dyeing with hibiscus extract, biomordants like tannic acid and pine cone achieved light and wash fastness ratings that were as good as or better than those from metal mordants like iron and copper sulfates. researchgate.net
Exploration of Surfactants and Polymeric Agents as Mordanting Aids
To improve the efficiency of the mordanting process, researchers have investigated the use of auxiliary agents like surfactants and polymers. Surfactants, or wetting agents, lower the surface tension between the fiber and the dye solution, which promotes more even and thorough absorption of the mordant and dye. georgeweil.com This ensures a more uniform coloration.
Research into Pre-treatment and Post-treatment Mordanting Methodologies
The timing of the mordant application significantly influences the final color and fastness properties of the dyed textile. The three primary methods are pre-mordanting, simultaneous (or meta-mordanting), and post-mordanting. wikipedia.orgdergipark.org.tr
Pre-mordanting: The fabric is treated with the mordant before being introduced to the dyebath. textiletrainer.comwikipedia.org This method is very common and often results in strong color uptake and good fastness, as the mordant is already fixed to the fiber, ready to bind with the dye. surfacedesign.org
Simultaneous Mordanting: The mordant is added directly to the dyebath, so the fiber is mordanted and dyed in a single step. textiletrainer.comwikipedia.org While simpler, this method can sometimes lead to lower dye uptake because the dye and mordant may form complexes in the solution before they can attach to the fiber. researchgate.netiajps.com
Post-mordanting: The fabric is dyed first and then treated with a mordant solution. textiletrainer.comwikipedia.org This method is often used to modify the final shade of the dyed fabric and can significantly improve fastness properties. ijsrp.orgreddit.com
Degradation and Environmental Fate Studies of Mordant Red 5 Mechanistic Focus
Photodegradation Mechanisms and Kinetics of Mordant Red 5
Photodegradation is a significant pathway for the transformation of dyes in the aquatic environment, driven by light energy. The process can occur through direct photolysis, where the dye molecule itself absorbs light, or indirect photolysis, which is mediated by other photosensitized substances present in the water.
The general mechanism for the photodegradation of azo dyes like this compound involves the excitation of the dye molecule upon absorbing photons. This can lead to the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻) from the interaction of the excited dye with dissolved oxygen and water. chanhtuoi.com These highly reactive species are non-selective and can attack the chromophoric azo bond (-N=N-) and the aromatic rings of the dye molecule, leading to its breakdown. chanhtuoi.com
The kinetics of photodegradation of many organic dyes have been found to follow pseudo-first-order kinetics. vdoc.pub The rate of degradation is often influenced by several factors including the initial dye concentration, pH of the solution, light intensity, and the presence of photocatalysts. chanhtuoi.comvdoc.pub For instance, an increase in light intensity generally leads to a higher rate of photodegradation, although this effect can become non-linear at very high intensities. vdoc.pub While these general principles are well-established for azo dyes, specific kinetic studies and rate constants for the photodegradation of this compound are not extensively documented in the reviewed scientific literature.
Table 1: Factors Influencing Photodegradation of Azo Dyes
| Parameter | General Effect on Degradation Rate | Reference |
|---|---|---|
| Light Intensity | Increases with intensity (up to a certain point) | vdoc.pub |
| Initial Dye Concentration | Often decreases with increasing concentration | chanhtuoi.com |
| pH | Influences dye structure and ROS generation | chanhtuoi.com |
| Photocatalysts | Can significantly enhance degradation rates | vdoc.pub |
Oxidative and Reductive Degradation Pathways of Azo Chromophores in this compound
The azo chromophore is the primary target for both oxidative and reductive degradation processes.
Oxidative Degradation: Oxidative degradation, often initiated by powerful oxidizing agents like hydroxyl radicals, involves an electrophilic attack on the azo bond and the aromatic rings of this compound. This attack can lead to the cleavage of the -N=N- bond, resulting in the formation of smaller, often colorless, aromatic compounds such as substituted phenols and aromatic amines. Further oxidation can lead to the opening of the aromatic rings and, ultimately, to the mineralization of the dye into carbon dioxide, water, and inorganic ions.
Reductive Degradation: Under anaerobic or reducing conditions, the azo bond of this compound can be cleaved reductively. This process is often mediated by microorganisms or chemical reducing agents. The reduction of the azo bond results in the formation of two separate aromatic amines. For this compound (C.I. 14290), which is synthesized from the diazotization of 3-amino-4-hydroxybenzenesulfonic acid and coupling with resorcinol, reductive cleavage would be expected to yield 3-amino-4-hydroxybenzenesulfonic acid and 1,2,4-triaminobenzene. wikipedia.orgchanhtuoi.com These resulting aromatic amines may be more or less toxic than the parent dye molecule and can undergo further environmental transformations. Reductive methods have been investigated for other azo dyes, sometimes showing effective decolorization and dechlorination in the case of halogenated dyes. biointerfaceresearch.com
Investigation of Advanced Oxidation Processes (AOPs) for this compound Degradation Kinetics
Advanced Oxidation Processes (AOPs) are a group of technologies that rely on the in-situ generation of highly reactive hydroxyl radicals to degrade organic pollutants. Common AOPs include Fenton and photo-Fenton processes, ozonation, and photocatalysis using semiconductors like TiO₂. researchgate.net
The Fenton process (Fe²⁺/H₂O₂) and photo-Fenton process (Fe²⁺/H₂O₂/UV) are known to be highly effective in decolorizing and mineralizing azo dyes. dokumen.pub For instance, the photo-Fenton process has been shown to achieve 85% mineralization of the similar Mordant Red 73 dye within 3 hours. dokumen.pub The kinetics of AOPs are complex and depend on factors such as the concentrations of the dye, catalyst (e.g., Fe²⁺), and oxidant (e.g., H₂O₂), as well as pH and temperature. The degradation of dyes by these processes often follows pseudo-first-order kinetics.
Ozonation is another powerful AOP where ozone directly attacks the chromophore or decomposes to form hydroxyl radicals. dokumen.pub While AOPs are generally effective for a wide range of dyes, specific kinetic data and detailed degradation pathway studies for this compound using these methods are sparse in the current literature. However, the general effectiveness of AOPs on azo dyes suggests they would be a viable treatment option for wastewaters containing this compound.
Interactions of this compound with Environmental Matrices (e.g., Adsorption on Sorbents)
The interaction of dyes with solid matrices in the environment, such as sediments, soils, and suspended solids, is primarily governed by adsorption. Adsorption is a key process that affects the transport, bioavailability, and ultimate fate of dyes in the environment. The efficiency of adsorption depends on the properties of both the dye (the adsorbate) and the solid matrix (the adsorbent), including surface area, porosity, and surface chemistry.
For anionic dyes like this compound, which possesses a sulfonic acid group, the adsorption process is highly dependent on the pH of the solution and the surface charge of the adsorbent. wikipedia.org At lower pH values, the surface of many environmental sorbents becomes more positively charged, which enhances the electrostatic attraction and adsorption of anionic dyes.
A study involving competing sorption analysis between several anionic dyes and a metal-organic framework (MOF) included this compound. The results indicated that the MOF showed a greater uptake of another dye, AG2622, compared to this compound and Acid Red 4, highlighting the selectivity of adsorbent materials. The mechanism of adsorption for anionic dyes on various sorbents is often based on electrostatic interactions between the positively charged adsorbent surface and the negatively charged dye molecules.
Historical and Heritage Science Research Involving Mordant Red Dyes
Reconstruction and Scientific Analysis of Historical Mordanting and Dyeing Processes
To accurately interpret the analytical data from historical textiles, researchers often reconstruct historical dyeing processes in the laboratory. ijcs.roimeko.net This involves creating reference samples, or "mock-ups," by dyeing modern protein (wool, silk) and cellulosic (cotton) fibers using historically accurate recipes. ijcs.roresearchgate.net
These reconstructions use natural dye sources mentioned in historical texts, such as madder (Rubia tinctorum) or cochineal, along with various metal salts as mordants, including alum (potassium aluminum sulfate), iron sulfate, and tin chloride. ijcs.ronih.gov The dyeing can be performed using different traditional methods:
Pre-mordanting: The textile is treated with the mordant before being introduced to the dyebath. researchgate.net
Simultaneous mordanting: The mordant is added directly to the dyebath along with the textile. researchgate.net
Post-mordanting: The textile is dyed first and then treated with the mordant, which can alter the final shade. nih.govresearchgate.net
These recreated samples provide a crucial database. By analyzing them with the same spectroscopic and chromatographic techniques used on artifacts, scientists can build a library of chemical fingerprints corresponding to specific dye-mordant-fiber combinations. ijcs.roimeko.net This allows for a more confident identification of the materials and techniques used by historical dyers.
Insights from Historical Mordant Red Dye Chemistry into Modern Coordination Science
The historical practice of mordant dyeing is a prime example of early, applied coordination chemistry. mdpi.comresearchgate.net The term "mordant" derives from the French mordre, meaning "to bite," reflecting the historical belief that the substance helped the dye bite onto the fiber. makingandknowing.orgmakingandknowing.org Modern science understands this "bite" as the formation of a coordination complex. theacademic.in
In this process, the mordant, typically a metal salt, acts as a chemical bridge between the dye molecule and the textile fiber. mdpi.commakingandknowing.org The metal ion (e.g., Al³⁺ from alum or Fe²⁺/Fe³⁺ from iron salts) forms coordinate bonds with both the dye and the fiber. For many red dyes like alizarin (B75676), the metal ion chelates to adjacent carbonyl (C=O) and hydroxyl (-OH) groups on the dye molecule. makingandknowing.orgmakingandknowing.org Simultaneously, it coordinates with functional groups on the fiber, such as the hydroxyl groups of cellulose (B213188) in cotton or the amino and carboxyl groups in the protein fibers of wool and silk. mdpi.com
This dye-metal-fiber complex is far more stable and resistant to washing and fading than a dye attached directly to the fiber. makingandknowing.orgmakingandknowing.org The study of these historical techniques provides tangible examples of how metal-ligand interactions can be manipulated to alter the color and improve the technical properties of materials, a fundamental concept in modern coordination chemistry and materials science. mdpi.comtheacademic.in
Comparative Analysis of Mordant Red 5's Role in Historical Dyeing with Other Mordant Red Dyes (e.g., Mordant Red 7, Mordant Red 11/Alizarin)
The term "Mordant Red" encompasses a variety of chemical structures with different origins and applications. A comparison of this compound, Mordant Red 7, and Mordant Red 11 highlights the evolution from natural to synthetic dyes.
Mordant Red 11 (Alizarin): Alizarin is arguably the most important historical red mordant dye. vedantu.com It is an anthraquinone (B42736) dye historically extracted from the roots of the madder plant. mdpi.comvedantu.com Its use dates back thousands of years and it was famously used for the "Turkey Red" process and to dye the red coats of the British army. mdpi.com In 1869, it became the first natural colorant to be produced synthetically. vedantu.com The final color of Alizarin is highly dependent on the mordant used: aluminum yields a bright red, while iron produces purple-black hues. researchgate.netmdpi.com
Mordant Red 7 (Purpurin): Purpurin is another anthraquinone dye found naturally alongside alizarin in the madder root. dergipark.org.tr It also contributes to the final color of textiles dyed with madder extract and its chemistry is very similar to that of alizarin, forming coordination complexes with metal mordants.
This compound: In contrast to Alizarin and Purpurin, this compound is a synthetic azo dye. Its chemical structure contains the characteristic azo group (-N=N-) linking two naphthalene-based rings. As a synthetic dye, its history belongs to the post-1856 era, following the discovery of mauveine. nih.gov While it is classified as a mordant dye, its interaction with fibers and mordants differs from the classic chelation of anthraquinones. It contains a sulfonic acid group, which improves water solubility and provides a site for ionic bonding with protein fibers. Its application and fastness properties are a result of modern dye chemistry rather than ancient tradition.
The role of Alizarin and Purpurin is deeply embedded in textile history, representing millennia of natural dyeing traditions. This compound, however, represents the industrial revolution in color, offering a chemically engineered alternative with different properties and a distinct place in the history of dyeing.
Table 2: Comparative Profile of Selected Mordant Red Dyes
| Feature | This compound | Mordant Red 7 (Purpurin) | Mordant Red 11 (Alizarin) |
| Chemical Class | Synthetic Azo Dye | Natural Anthraquinone | Natural Anthraquinone (also synthesized) |
| C.I. Name | 16210 | 58205 | 58000 |
| Historical Origin | Post-1856, synthetic chemistry | Ancient, from Madder root (Rubia tinctorum) | Ancient, from Madder root (Rubia tinctorum); synthesized in 1869. vedantu.com |
| Binding Mechanism | Ionic bonding via sulfonic acid group; coordination with mordants. | Chelation via adjacent hydroxyl groups with metal mordants. makingandknowing.org | Chelation via adjacent carbonyl and hydroxyl groups with metal mordants. mdpi.commakingandknowing.org |
| Typical Mordants | Chromium, aluminum | Aluminum, iron, tin | Aluminum, iron, tin, copper. mdpi.com |
| Historical Significance | Part of the modern synthetic dye industry. | Component of historical madder dyeings. dergipark.org.tr | A primary red dye of historical importance for centuries (e.g., "Redcoats"). mdpi.com |
Q & A
Q. What is the synthetic pathway for Mordant Red 5, and how do reaction conditions influence its azo dye properties?
this compound is synthesized via diazotization of 2-aminophenol-4-sulfonic acid followed by azo coupling with gallic acid. Critical reaction parameters include temperature, pH, and stoichiometry, which dictate diazo group stability and coupling efficiency. Suboptimal conditions may reduce chromophore intensity or binding affinity to fibers .
Q. What functional groups in this compound enable chelation with metal mordants, and how does this affect wool dyeing?
The sulfonic acid group enhances solubility, while the azo (-N=N-) and phenolic (-OH) groups from gallic acid facilitate chelation with metal ions (e.g., Al³⁺, Fe³⁺). These complexes improve fixation on wool’s amino groups through covalent and ionic interactions .
Q. What standardized protocols are used to assess this compound’s wash fastness, and how are they adapted experimentally?
Studies often reference AATCC 61 or ISO 105-C06, which simulate repeated laundering. Adaptations include controlled detergent concentrations (e.g., 0.15% w/v) and mechanical agitation cycles, with color change quantified via spectrophotometric ΔE values .
Advanced Research Questions
Q. How do mordanting procedures (pre-, post-, concurrent) statistically affect this compound’s colorfastness on protein fibers?
Experimental designs should compare procedures using one-way ANOVA, controlling variables like mordant concentration (25–100%) and heating time (10–20 minutes). For example, pre-mordanting with iron sulfate showed reduced dry rubbing fastness, while concurrent methods improved uniformity .
Q. What methodological factors explain contradictions in mordant concentration effects (e.g., no color change vs. reduced rubbing fastness)?
Discrepancies arise from differing test protocols (laundering vs. rubbing), fiber types (wool vs. polyamide), and mordant agents (iron vs. aluminum salts). Meta-analyses with homogeneity tests (e.g., Cochran’s Q) can isolate context-dependent effects .
Q. How can multifactorial ANOVA resolve interaction effects between mordant concentration, heating time, and application method?
This approach evaluates main effects and interaction terms (e.g., concentration × procedure). For example, a 3×4 factorial design (three concentrations, four procedures) with post-hoc Tukey’s HSD tests identified non-significant color change (F(3,76)=0.49, p>0.05) but significant rubbing fastness differences .
Q. What experimental controls are essential for assessing this compound’s lightfastness under accelerated aging?
Use xenon-arc lamps simulating UV exposure, control samples (undyed/unmordanted), and standardized irradiance (e.g., 1.10 W/m² at 340 nm). Color degradation is quantified via ΔE values, with repeated-measures ANOVA tracking time-dependent changes .
Q. How do natural and synthetic mordants differ in environmental impact and dye uniformity with this compound?
Comparative studies should measure metal ion effluent (via ICP-MS) for synthetic mordants (e.g., FeSO₄) versus bio-mordants (tannins). Dye uniformity is assessed via ANOVA on colorimetric data (Lab* values) across replicates .
Q. What response surface methodology (RSM) designs optimize this compound dyeing parameters?
Central composite designs can model interactions between variables (e.g., concentration, pH, temperature). For example, a three-factor RSM identified optimal mordant concentration (50%) and heating time (15 min) for minimal color loss .
Q. How do molecular interactions between this compound and cellulose vs. protein fibers differ at varying pH levels?
Zeta potential measurements and adsorption isotherms (Langmuir/Freundlich models) can elucidate pH-dependent binding mechanisms. For protein fibers, electrostatic interactions dominate at pH < isoelectric point, while hydrogen bonding prevails in cellulose .
Q. Notes
- Methods emphasize statistical rigor (ANOVA, RSM), controlled variable isolation, and standardized testing protocols.
- Contradictions are addressed through meta-analytical frameworks and variable-specific hypothesis testing.
- Answers integrate synthesis chemistry, empirical data analysis, and comparative experimental design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
